Hypusine dihydrochloride

Description

Properties

CAS No. |

82310-93-8 |

|---|---|

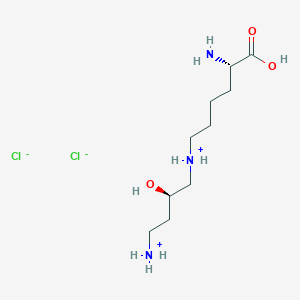

Molecular Formula |

C10H25Cl2N3O3 |

Molecular Weight |

306.23 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C10H23N3O3.2ClH/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16;;/h8-9,13-14H,1-7,11-12H2,(H,15,16);2*1H/t8-,9+;;/m1../s1 |

InChI Key |

UTSZZUVUESAPQD-BPRGXCPLSA-N |

Isomeric SMILES |

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)N.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hypusine dihydrochloride; (+)-Hypusine dihydrochloride; Hypusine HCl; |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of Hypusine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypusine is a unique and essential amino acid derivative critical for the activity of eukaryotic translation initiation factor 5A (eIF5A). This post-translational modification is indispensable for cell proliferation, differentiation, and survival. The formation of hypusine is a two-step enzymatic process catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH). The functional form of eIF5A, containing hypusine, plays a crucial role in mRNA translation, particularly in resolving ribosomal stalling at polyproline motifs. Dysregulation of the hypusination pathway is implicated in various pathological conditions, including cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the biological function of hypusine, the enzymatic pathway of its synthesis, its role in cellular signaling, and its implications for drug development. Hypusine dihydrochloride (B599025) is the stable salt form of hypusine commonly utilized in experimental setting to investigate its biological roles.

The Hypusine Biosynthesis Pathway

Hypusine is not synthesized as a free amino acid; instead, it is exclusively formed through a highly specific post-translational modification of a single lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein.[1][2] This process, known as hypusination, involves two key enzymatic steps:

-

Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor. This reaction is NAD+-dependent and forms the intermediate deoxyhypusinated eIF5A.[2][3]

-

Hydroxylation: Deoxyhypusine hydroxylase (DOHH), a non-heme iron-containing enzyme, subsequently hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[2][3]

The high specificity of these enzymes for the eIF5A precursor makes this one of the most unique post-translational modifications known.[2]

Core Biological Function: Regulation of mRNA Translation

The primary and most well-characterized function of hypusinated eIF5A is its role in facilitating protein synthesis. While initially named an "initiation factor," subsequent research has demonstrated its critical function in translation elongation .

Hypusinated eIF5A acts as a ribosome-associated factor that alleviates stalling at specific mRNA sequences that are difficult for the ribosome to translate, most notably stretches of consecutive proline residues (polyproline motifs).[4] The long, flexible hypusine side chain is thought to interact with the peptidyl transferase center of the ribosome, stabilizing the tRNA in the P-site and promoting efficient peptide bond formation.

Beyond its role in elongation, hypusinated eIF5A has also been implicated in translation initiation and termination .[4] By ensuring the smooth transit of ribosomes along mRNA, eIF5A contributes to the overall efficiency and fidelity of protein synthesis.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in hypusination have been characterized, providing insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| Deoxyhypusine Synthase (DHPS) | eIF5A(Lys) | 1.5 µM | Not Reported | Human | [5] |

| Putrescine | 1.12 mM | Not Reported | Human | [5] | |

| Deoxyhypusine Hydroxylase (DOHH) | Human eIF5A(Dhp) | 0.065 µM | Not Reported | Human | [6] |

| Yeast eIF5A(Dhp) | 0.376 µM | Not Reported | Human | [6] | |

| Human eIF5A(Dhp) | 0.022 µM | Not Reported | Yeast | [6] | |

| Yeast eIF5A(Dhp) | 0.054 µM | Not Reported | Yeast | [6] |

Dhp: Deoxyhypusinated

Inhibitor Potency

Several small molecules have been identified as inhibitors of the hypusination pathway, targeting either DHPS or DOHH. Their half-maximal inhibitory concentrations (IC50) are key parameters for their potential therapeutic use.

| Inhibitor | Target | IC50 | Cell Line/Assay | Reference |

| N1-guanyl-1,7-diaminoheptane (GC7) | DHPS | ~10 µM | HUVEC | [7] |

| Ciclopirox (B875) (CPX) | DOHH | Varies | Various Cancer Cells | [8] |

Role in Cellular Signaling and Disease

The critical role of hypusinated eIF5A in translating specific proteins makes it a key node in various signaling pathways, particularly those driving cell proliferation and survival. Its dysregulation is a hallmark of several diseases.

Cancer

Elevated levels of hypusinated eIF5A are observed in numerous cancers, where it supports the translation of key oncoproteins.

-

MYC-Driven Cancers: Hypusinated eIF5A is required for the efficient translation of the MYC oncoprotein, which contains ribosome-stalling motifs. Inhibition of hypusination impairs MYC protein synthesis, leading to reduced proliferation of cancer cells.[4][9] MYC itself can also transcriptionally upregulate components of the hypusination pathway, creating a positive feedback loop that drives tumorigenesis.[10]

-

KRas-PEAK1 Signaling in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), oncogenic KRas upregulates eIF5A expression. Hypusinated eIF5A then promotes the translation of the pseudopodium-enriched atypical kinase 1 (PEAK1), a key mediator of PDAC progression. This forms a KRas-eIF5A-PEAK1 signaling axis that drives cancer cell proliferation and resistance to chemotherapy.[1][2][3]

Neurodevelopmental Disorders

The essential nature of the hypusination pathway is underscored by the fact that mutations in the genes encoding eIF5A, DHPS, and DOHH are associated with rare and severe neurodevelopmental disorders. These disorders are characterized by intellectual disability, developmental delay, and microcephaly, highlighting the critical role of proper protein synthesis regulation in brain development.

Experimental Protocols

Western Blot Analysis of eIF5A Hypusination

This protocol allows for the detection and relative quantification of total and hypusinated eIF5A.

1. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11][12]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for hypusinated eIF5A (anti-Hyp-eIF5A) or total eIF5A overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Deoxyhypusine Synthase (DHPS) Activity Assay

This assay measures the activity of DHPS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

0.2 M Glycine-NaOH buffer, pH 9.2

-

1 mM DTT

-

1 mM NAD+

-

Recombinant eIF5A precursor protein (e.g., 35 µM)

-

[³H]spermidine (e.g., 37.5 µM)

-

Recombinant DHPS enzyme

-

2. Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).

3. Detection of [³H]deoxyhypusinated eIF5A:

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate to remove unincorporated [³H]spermidine.

-

Quantify the radioactivity in the protein precipitate using liquid scintillation counting.

Therapeutic Implications and Future Directions

The exquisite specificity of the hypusination pathway and its critical role in diseases like cancer make it an attractive target for drug development. Inhibitors of DHPS, such as GC7, have shown promise in preclinical models by reducing cancer cell proliferation.[4][7] Similarly, targeting DOHH with iron chelators like ciclopirox has demonstrated anti-tumor activity.[8]

Future research will likely focus on:

-

Developing more potent and specific inhibitors of DHPS and DOHH with favorable pharmacokinetic properties.

-

Elucidating the full spectrum of proteins whose translation is dependent on hypusinated eIF5A (the "hypusinome") in different cellular contexts.

-

Investigating the potential of hypusination pathway inhibitors in combination with other targeted therapies or chemotherapies.

-

Exploring the therapeutic potential of modulating the hypusination pathway in neurodevelopmental disorders.

The study of hypusine and its biological function continues to be a vibrant field of research with significant potential to yield novel therapeutic strategies for a range of human diseases.

References

- 1. A hypusine-eIF5A-PEAK1 switch regulates the pathogenesis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Oncoprotein Expression Is Regulated by a Self-Governing eIF5A-PEAK1 Feed-Forward Regulatory Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of EIF5A hypusination limits colorectal cancer growth by inhibiting MYC elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Polyamine–Hypusine Circuit Controls an Oncogenic Translational Program Essential for Malignant Conversion in MYC-Driven Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

The Role of Hypusination in Eukaryotic Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypusination is a highly specific and essential post-translational modification that is critical for the function of a single protein, eukaryotic translation initiation factor 5A (eIF5A). Initially identified for its role in stimulating the formation of the first peptide bond, eIF5A was classified as an initiation factor. However, a substantial body of recent evidence has redefined its primary function to the stages of translation elongation and termination. Hypusinated eIF5A is now understood to be a crucial ribosome rescue factor, resolving stalls at specific problematic peptide sequences, such as polyproline motifs, thereby ensuring the fidelity and efficiency of the proteome. This modification is catalyzed by two enzymes, deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), which utilize the polyamine spermidine (B129725) as a substrate. Given its vital role in cell proliferation and survival, the hypusination pathway has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer. This technical guide provides an in-depth overview of the hypusination pathway, the multifaceted role of eIF5A in translation, quantitative data on its impact, detailed experimental protocols for its study, and its implications for drug development.

Introduction: From Initiation to Elongation and Beyond

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein found in all eukaryotes and archaea.[1] It holds the unique distinction of being the only protein known to undergo a post-translational modification called hypusination, which involves the conversion of a specific lysine (B10760008) residue (Lys50 in humans) into the unusual amino acid hypusine.[2][3][4] This modification is indispensable for eIF5A's biological activity.[2][5]

eIF5A was first identified based on its ability to stimulate methionyl-puromycin synthesis in vitro, a model assay for the formation of the first peptide bond.[2][6] This led to its classification as a translation initiation factor.[7] While it may play a role in the transition from initiation to elongation, subsequent genetic and biochemical studies have revealed that its major function lies in promoting translation elongation and termination.[6][7][8][9] Depletion or inactivation of eIF5A in yeast leads to an accumulation of polysomes and increased ribosomal transit times, classic indicators of defects in elongation.[6] The current consensus is that hypusinated eIF5A acts as a specialized elongation factor that rescues ribosomes stalled on specific mRNA sequences that are difficult to translate.[10][11][12]

The Molecular Pathway of Hypusination

Hypusination is a two-step enzymatic process that is fundamentally linked to polyamine metabolism, specifically requiring the polyamine spermidine.[13][14][15] The enzymes and the eIF5A substrate are highly conserved across eukaryotes, highlighting the pathway's fundamental importance.[3][4]

-

Deoxyhypusine Synthesis: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS) .[16][17] This enzyme transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor protein.[1][18] This reaction forms the intermediate residue, deoxyhypusine.[14]

-

Hypusine Synthesis: The second step is catalyzed by deoxyhypusine hydroxylase (DOHH) , which hydroxylates the deoxyhypusine intermediate to form the mature hypusine residue, rendering eIF5A functionally active.[1][2][16]

Both DHS and DOHH are highly specific for eIF5A as their substrate.[2][19] The essential nature of this pathway is underscored by the fact that genetic inactivation of either EIF5A or DHPS is lethal in yeast and mice.[3][5]

Core Function of Hypusinated eIF5A in Translation

The primary role of hypusinated eIF5A is to ensure the smooth transit of ribosomes along mRNA, particularly through sequences that are prone to stalling.

Facilitating Translation Elongation

Ribosomes can pause or stall when encountering certain amino acid combinations that are poor substrates for the peptidyl-transferase center (PTC). The most well-characterized of these are sequences encoding consecutive proline residues (polyproline tracts).[10][12] Other stall-prone motifs include combinations of proline, glycine, and charged amino acids.[20]

Hypusinated eIF5A alleviates this stalling.[10][11] Cryo-electron microscopy and structural studies have revealed that eIF5A binds near the ribosomal E (exit) site, positioning its unique hypusine residue adjacent to the P (peptidyl) site tRNA.[10][21][22] This interaction is thought to stabilize the P-site tRNA, correctly orienting its CCA-end within the PTC and promoting efficient peptide bond formation, thus allowing the ribosome to move past the problematic sequence.[10][22]

Aiding Translation Termination

In addition to its role in elongation, eIF5A has been shown to facilitate the termination phase of translation. It enhances the activity of the eukaryotic release factor 1 (eRF1), which recognizes stop codons and mediates the hydrolysis and release of the completed polypeptide chain from the P-site tRNA.[8][9] The hypusine modification is critical for this function.[9]

Quantitative Data on the Impact of Hypusination

The functional significance of eIF5A and its hypusination can be quantified through various cellular and biochemical assays. The following tables summarize key findings from the literature.

| Table 1: Effect of Hypusination on Biochemical Reactions | |

| Parameter | Quantitative Effect |

| Rate of Peptidyl-tRNA Hydrolysis (Termination) | 17-fold stimulation by hypusinated eIF5A.[9] |

| 4-fold stimulation by unmodified eIF5A.[9] |

| Table 2: Cellular Effects of Hypusination Pathway Inhibition | |

| Inhibitor & Target | Cellular Effect & Concentration |

| GC7 (DHS Inhibitor) | Effective inhibition of colorectal cancer (CRC) cell proliferation.[23] |

| A standard concentration of 100 µM was highly effective across multiple CRC cell lines (HT29, HCT116, SW480, LoVo).[23] | |

| DFMO (ODC Inhibitor, reduces spermidine) | Inhibited eIF5A hypusination in a subset of cell lines at concentrations of 300-500 µM.[11] |

Experimental Protocols and Methodologies

Studying the hypusination pathway and its effects on translation requires a combination of techniques to assess the modification state of eIF5A and the global status of protein synthesis.

Assessing eIF5A Hypusination Status

Western Blotting: This is a straightforward method to detect the levels of total and hypusinated eIF5A.

-

Principle: Utilizes a specific antibody that recognizes the hypusine modification. A separate antibody against total eIF5A is used as a loading control.

-

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 15-30 µg of total protein lysate on a 12% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for hypusinated-eIF5A. In a parallel blot, use an antibody for total eIF5A.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mass Spectrometry: This provides a highly sensitive and quantitative method to confirm and measure hypusination.[23]

-

Principle: Identifies the specific mass shift in the eIF5A tryptic peptide containing the modified lysine residue.[24][25]

-

Methodology:

-

Protein Isolation: Isolate total protein or enrich for eIF5A via immunoprecipitation.

-

In-gel or In-solution Digestion: Run the protein sample on an SDS-PAGE gel, excise the band corresponding to eIF5A, and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a protein database, specifying hypusination as a variable modification on lysine (+113.116 Da). Quantify the relative abundance of the hypusinated versus unmodified peptide.

-

Analyzing Translational Activity

Polysome Profiling: This "gold standard" technique provides a snapshot of the overall translational activity in a cell by separating ribosomal subunits, monosomes, and polysomes.[26][27] An increase in the polysome-to-monosome (P/M) ratio can indicate a defect in translation elongation.

-

Detailed Protocol:

-

Cell Treatment: Treat cultured cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translation elongation and stabilize polysomes.[28]

-

Harvest and Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic lysis buffer containing cycloheximide, protease inhibitors, and RNase inhibitors.

-

Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50% or 15-40%) in ultracentrifuge tubes using a gradient maker.[27][28]

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.[27]

-

Fractionation and Monitoring: Puncture the bottom of the tube and collect fractions while continuously monitoring the UV absorbance at 254 nm using a flow cell spectrophotometer.[29]

-

Data Analysis: Plot the absorbance against the fraction number to generate a profile showing peaks for the 40S and 60S subunits, the 80S monosome, and the polysomes.[28] Calculate the P/M ratio.

-

Downstream Analysis: RNA can be extracted from the collected fractions and analyzed by qRT-PCR or next-generation sequencing (Polysome-Seq) to determine the translational status of specific mRNAs.[30]

-

Ribosome Profiling (Ribo-Seq): This powerful high-throughput sequencing technique maps the exact positions of ribosomes on mRNA transcripts genome-wide, providing a detailed view of protein synthesis at sub-codon resolution.[31][32]

-

Principle: Ribosomes protect the mRNA fragment they are currently occupying from nuclease digestion. These ~30 nucleotide "footprints" are isolated, sequenced, and mapped back to the transcriptome.[33]

-

Methodology:

-

Cell Lysis and Nuclease Digestion: Lyse cells as in polysome profiling. Treat the lysate with RNase I to digest all mRNA not protected by ribosomes.[33]

-

Ribosome Recovery: Isolate the 80S monosomes (containing the protected mRNA fragments) via sucrose gradient ultracentrifugation or size-exclusion chromatography.[32][33]

-

Footprint Extraction: Extract the RNA from the isolated monosomes.

-

Size Selection: Isolate the ~28-34 nucleotide ribosome-protected fragments (RPFs) using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RPFs. Perform reverse transcription to generate cDNA, followed by PCR amplification.

-

Sequencing: Sequence the resulting cDNA library using a next-generation sequencing platform.

-

Data Analysis: Map the sequencing reads to the genome/transcriptome to determine ribosome density along each mRNA.

-

Therapeutic Implications and Drug Development

The absolute requirement of hypusinated eIF5A for cell proliferation makes its synthesis pathway an attractive target for drug development, particularly in oncology.[3][4] Increased levels of eIF5A and the hypusination enzymes are correlated with poor prognosis in several cancers.[7]

-

DHS Inhibitors: N1-guanyl-1,7-diaminoheptane (GC7) is a well-characterized competitive inhibitor of DHS.[34][35] It has been shown to effectively block eIF5A hypusination and reduce the growth of cancer cells in vitro and in vivo.[23]

-

DOHH Inhibitors: Iron chelators like ciclopirox (B875) (CPX) and deferiprone (B1670187) (DEF) can inhibit the diiron-containing DOHH enzyme, thereby blocking the final step of hypusination.[8]

-

Polyamine Synthesis Inhibitors: Drugs like difluoromethylornithine (DFMO), which inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, can deplete the cellular pool of spermidine required for hypusination.[11]

Targeting this pathway offers a novel strategy to intervene in diseases of aberrant proliferation by crippling a central component of the cell's translation machinery.[17]

Conclusion

The hypusination of eIF5A represents a unique and critical regulatory node in gene expression, linking polyamine metabolism directly to the efficiency and fidelity of protein synthesis. While initially considered an initiation factor, the contemporary view firmly establishes hypusinated eIF5A as a key player in translation elongation and termination, specializing in the rescue of stalled ribosomes. This function is vital for the synthesis of a subset of proteins rich in difficult-to-translate motifs, which are often involved in cell growth, signaling, and proliferation. The development of robust experimental methodologies has been crucial in elucidating this role and has paved the way for targeting the hypusination pathway as a viable therapeutic strategy for cancer and other proliferative disorders. Future research will likely focus on further defining the complete "eIF5A-ome"—the full set of transcripts reliant on its function—and advancing pathway inhibitors into clinical application.

References

- 1. Hypusine - Wikipedia [en.wikipedia.org]

- 2. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]

- 4. Functional significance of eIF5A and its hypusine modification in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Crystal Structure of Hypusine-Containing Translation Factor eIF5A Bound to a Rotated Eukaryotic Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]

- 24. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 26. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 27. academic.oup.com [academic.oup.com]

- 28. bitesizebio.com [bitesizebio.com]

- 29. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. eirnabio.com [eirnabio.com]

- 31. portlandpress.com [portlandpress.com]

- 32. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 33. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 34. researchgate.net [researchgate.net]

- 35. academic.oup.com [academic.oup.com]

The Uniqueness of Hypusine: A Journey from Discovery to Therapeutic Target

An In-depth Technical Guide on the Core Science of a Rare Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypusine, a unique amino acid critical for the function of the eukaryotic translation initiation factor 5A (eIF5A), stands as a testament to the specificity of post-translational modifications. First isolated from bovine brain tissue in 1971 by Shiba and colleagues, its discovery initiated a decades-long investigation that has unveiled a highly conserved and essential cellular pathway. This technical guide delves into the history of hypusine's discovery, the elucidation of its biosynthetic pathway, the key experimental methodologies that have been pivotal in its study, and its emerging role as a therapeutic target. The modification of a single lysine (B10760008) residue on the eIF5A precursor into hypusine is a two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), with the polyamine spermidine (B129725) serving as a crucial substrate. The absolute requirement of hypusinated eIF5A for cell proliferation and viability underscores the importance of this singular modification. This guide provides a comprehensive overview of the core science, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

The story of hypusine began in 1971 when a novel amino acid was isolated from bovine brain extracts.[1][2][3] Named "hypusine" due to its components, hy droxypu trescine and lysine , its structure was determined to be Nε-(4-amino-2-hydroxybutyl)-lysine.[2][4] Initial studies using radioactive lysine in rats suggested that lysine was a precursor to hypusine.[1]

A pivotal breakthrough occurred in 1981 when it was discovered that the aminobutyl moiety of hypusine is derived from the polyamine spermidine and that hypusine is formed via a post-translational modification of a specific cellular protein.[2] This protein was later identified as the eukaryotic translation initiation factor 5A (eIF5A), previously known as eIF-4D.[2] Remarkably, eIF5A is the only protein in eukaryotes known to undergo this modification.[5][6][7] This extraordinary specificity, where two enzymes are dedicated to modifying a single protein, highlights the critical and conserved function of hypusinated eIF5A.[7]

The Hypusine Biosynthetic Pathway

The formation of hypusine is a two-step enzymatic process that occurs on a specific lysine residue (Lys50 in human eIF5A) of the eIF5A precursor protein.[6][7][8]

Step 1: Deoxyhypusine Synthesis

The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS) .[9][10][11][12] DHS transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor.[5][6][7] This reaction requires NAD+ as a cofactor and releases 1,3-diaminopropane.[6][13] The product of this reaction is an intermediate amino acid called deoxyhypusine.[7]

Step 2: Hypusine Synthesis

The second step is the hydroxylation of the deoxyhypusine residue to form hypusine. This reaction is catalyzed by deoxyhypusine hydroxylase (DOHH) , a non-heme diiron enzyme that utilizes molecular oxygen.[5][6][7]

The entire pathway, from the precursor eIF5A to the mature, hypusinated form, is essential for the protein's function in translation.[1][6]

Quantitative Data

The study of the hypusine pathway has yielded important quantitative data that characterize the enzymes and their inhibitors.

| Parameter | Enzyme | Substrate/Inhibitor | Value | Organism/System | Reference |

| Km | Deoxyhypusine Synthase (DHS) | Spermidine | 4.5 µM | Rat Testis | [2] |

| Ki | Deoxyhypusine Synthase (DHS) | N1-guanyl-1,7-diaminoheptane (GC7) | 0.01 µM (10 nM) | In vitro | [2][11] |

| IC50 | Deoxyhypusine Synthase (DHS) | 5,6-dihydrothieno[2,3-c]pyridine derivative | 0.0092 µM | In vitro | [12][14] |

Experimental Protocols

The elucidation of the hypusine pathway has been dependent on a variety of key experimental techniques.

Detection and Quantification of Hypusine

4.1.1. Radiolabeling and 2D Gel Electrophoresis

A classic method to detect hypusine formation involves radiolabeling.

-

Principle: Cells are incubated with radioactive spermidine (e.g., [3H]spermidine). Since spermidine is the precursor for the aminobutyl moiety of hypusine, the radiolabel is incorporated into the hypusinated eIF5A.

-

Protocol Outline:

-

Culture cells in a medium containing [3H]spermidine.

-

Harvest and lyse the cells.

-

Separate the cellular proteins by two-dimensional (2D) gel electrophoresis. This technique separates proteins based on their isoelectric point (pI) in the first dimension and their molecular weight in the second dimension.

-

The different charge-to-mass ratios of unmodified, deoxyhypusinated, and hypusinated eIF5A allow for their separation.

-

Detect the radiolabeled eIF5A spot by autoradiography or fluorography.

-

4.1.2. High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is a powerful technique.

-

Principle: After protein hydrolysis to release free amino acids, hypusine and deoxyhypusine can be separated and quantified by HPLC.

-

Protocol Outline:

-

Precipitate cellular proteins with perchloric acid.

-

Hydrolyze the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours).

-

Derivatize the amino acids in the hydrolysate (e.g., with dansyl chloride).

-

Separate the derivatized amino acids by reverse-phase HPLC.

-

Quantify the hypusine and deoxyhypusine peaks by comparing them to known standards.

-

Enzyme Activity Assays

4.2.1. Deoxyhypusine Synthase (DHS) Activity Assay

-

Principle: The assay measures the incorporation of radioactivity from [3H]spermidine into the eIF5A precursor protein.

-

Protocol Outline:

-

Prepare a reaction mixture containing purified recombinant eIF5A precursor, [3H]spermidine, NAD+, and the DHS enzyme source (e.g., cell lysate or purified DHS).

-

Incubate the reaction at 37°C.

-

Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated [3H]spermidine.

-

Quantify the radioactivity in the protein pellet by liquid scintillation counting.

-

4.2.2. Deoxyhypusine Hydroxylase (DOHH) Activity Assay

-

Principle: This assay measures the conversion of a radiolabeled deoxyhypusinated eIF5A substrate to the hypusinated form.

-

Protocol Outline:

-

Prepare a radiolabeled deoxyhypusinated eIF5A substrate, for example, by using the DHS assay described above with [3H]spermidine.

-

Set up a reaction mixture containing the radiolabeled substrate and the DOHH enzyme source.

-

Incubate the reaction at 37°C.

-

Stop the reaction and hydrolyze the protein.

-

Separate [3H]deoxyhypusine from [3H]hypusine by ion-exchange chromatography and quantify the radioactivity in each fraction.

-

Functional Assay for eIF5A Activity: Methionyl-Puromycin Synthesis

-

Principle: This in vitro assay models the formation of the first peptide bond and is stimulated by active, hypusinated eIF5A.[1][14]

-

Protocol Outline:

-

Assemble a reaction mixture containing 80S ribosomes, initiator methionyl-tRNA ([35S]Met-tRNA), an AUG codon template, and puromycin.

-

Add purified eIF5A (in its unmodified, deoxyhypusinated, or hypusinated form).

-

Incubate the reaction to allow the formation of methionyl-puromycin.

-

Extract the [35S]methionyl-puromycin and quantify the radioactivity. The amount of product formed is proportional to the activity of eIF5A.

-

Inhibition of the Hypusine Pathway and Therapeutic Potential

The essential role of hypusinated eIF5A in cell proliferation has made the hypusine biosynthetic pathway an attractive target for drug development, particularly in cancer therapy.

N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific inhibitor of DHS.[2][15][16][17] By competing with spermidine, GC7 blocks the first step of hypusination, leading to an accumulation of the unmodified eIF5A precursor and subsequent inhibition of cell growth.[16][17][18] The synergistic effect of GC7 with other drugs, such as the ornithine decarboxylase inhibitor DFMO, has shown promise in preclinical studies.[16]

The development of novel allosteric inhibitors of DHS is an active area of research, offering new avenues for therapeutic intervention.[9][14][19][20]

Conclusion

From its serendipitous discovery to its current status as a key player in cellular proliferation and a promising therapeutic target, the journey of hypusine has been one of scientific intrigue. The remarkable specificity of its synthesis, confined to a single protein, eIF5A, underscores its fundamental importance in eukaryotic biology. The experimental tools and protocols developed over the years have not only unraveled the intricacies of the hypusine pathway but have also paved the way for the development of targeted therapies. As research continues to uncover the full spectrum of eIF5A's functions and the consequences of its unique modification, the story of hypusine is far from over, promising further insights into fundamental cellular processes and new opportunities for therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping surface residues of eIF5A that are important for binding to the ribosome using alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 13. Cellular proliferation and hypusine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MUTATIONAL ANALYSES OF HUMAN eIF5A-1: IDENTIFICATION OF AMINO ACID RESIDUES CRITICAL FOR HYPUSINE MODIFICATION AND eIF5A ACTIVITY* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Eukaryotic translation initiation factor (eIF) 5A stimulates protein synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Assay of deoxyhypusine hydroxylase activity. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of Deoxyhypusine Synthase (DHS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyhypusine (B1670255) synthase (DHS) is a pivotal enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A). As the rate-limiting enzyme in hypusination, DHS presents a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodevelopmental disorders. This guide provides a comprehensive technical overview of the DHS mechanism of action, including its catalytic process, active site architecture, and kinetics. Detailed experimental protocols for assessing DHS activity are provided, alongside a summary of known inhibitors. Furthermore, the critical signaling pathways influenced by DHS and its product, the hypusinated eIF5A, are delineated, offering insights for future drug development strategies.

Introduction to Deoxyhypusine Synthase and the Hypusination Pathway

Deoxyhypusine synthase (EC 2.5.1.46) is a highly conserved enzyme that catalyzes the first and rate-limiting step in the biosynthesis of hypusine, a unique amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A)[1][2][3]. This two-step post-translational modification process, known as hypusination, is essential for the biological activity of eIF5A[4][5].

The hypusination pathway begins with DHS transferring the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein, forming a deoxyhypusine intermediate and releasing 1,3-diaminopropane[1][6]. In the second step, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature hypusine residue[1][6]. The resulting hypusinated eIF5A (eIF5AHyp) is crucial for protein synthesis, specifically in facilitating the elongation of polypeptides, particularly at polyproline motifs, and in translation termination[7]. Given its critical role in cell proliferation and survival, the DHS/eIF5A axis has emerged as a significant area of research, particularly in oncology and neurobiology[6][8].

Enzymatic Mechanism of Deoxyhypusine Synthase

The catalytic mechanism of DHS is a complex, multi-step process that relies on the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)[5][6]. The reaction can be dissected into the following key stages:

-

Spermidine Oxidation and Imine Formation: The reaction is initiated by the NAD⁺-dependent oxidation of spermidine. This step involves the cleavage of spermidine and the formation of an enzyme-bound 4-aminobutyl-imine intermediate. Concurrently, NAD⁺ is reduced to NADH[9].

-

Covalent Intermediate Formation: The aminobutyl-imine moiety is transferred to the ε-amino group of a specific lysine residue within the DHS active site (Lys329 in human DHS), forming a covalent enzyme-substrate intermediate[6].

-

Transfer to eIF5A: The eIF5A precursor protein then binds to the DHS tetramer. The 4-aminobutyl-imine is subsequently transferred from the DHS active site lysine to the ε-amino group of the specific lysine residue (Lys50) on eIF5A[9].

-

Reduction and Product Release: Finally, the enzyme-bound NADH reduces the imine intermediate on eIF5A to form the stable deoxyhypusine residue. The modified eIF5A and 1,3-diaminopropane (B46017) are then released from the enzyme, and NAD⁺ is regenerated[6][9].

This intricate mechanism ensures the highly specific modification of eIF5A.

Structural Biology and Active Site

Human DHS is a homotetrameric protein, with each subunit having a molecular weight of approximately 41 kDa. The crystal structure reveals that the four active sites are located at the interfaces between the subunits of the two tightly associated dimers[6].

The active site is a deep tunnel lined with several charged amino acid residues that are critical for substrate binding and catalysis. Key residues in the human DHS active site include:

-

Catalytic Residues: Lys329 and His288 are directly involved in the catalytic process, with Lys329 forming the covalent intermediate with the aminobutyl moiety[10].

-

Spermidine Binding Residues: Asp243, Asp316, Glu323, and Trp327 play crucial roles in anchoring the spermidine substrate within the active site through electrostatic and hydrophobic interactions[10].

The binding of NAD⁺ occurs in a pocket adjacent to the spermidine binding site, positioning it optimally for the initial oxidation step[11].

Quantitative Data

Enzyme Kinetics

The catalytic efficiency of DHS is characterized by its kinetic parameters for its substrates. While comprehensive kinetic data is still being fully elucidated, available studies provide some key values.

| Substrate | Enzyme Source | Km | Vmax / kcat | Reference |

| eIF5A(Lys) | Human | 1.5 µM | - | [12] |

| Putrescine | Human | 1.12 mM | - | [12] |

| Spermidine | - | 4 µM - 7.6 µM | - | [13] |

Note: Further research is needed to establish definitive Vmax and kcat values for all substrates under standardized conditions.

Inhibitors of Deoxyhypusine Synthase

A number of competitive and allosteric inhibitors of DHS have been identified, which serve as valuable research tools and potential therapeutic agents.

| Inhibitor | Type | IC50 | Reference |

| N¹-Guanyl-1,7-diaminoheptane (GC7) | Competitive (Spermidine mimetic) | 6.8 nM - 50 nM | [1][4] |

| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | Allosteric | 62 nM | [4] |

| 5,6-dihydrothieno[2,3-c]pyridine derivative | Allosteric | 9.2 nM | [14][15] |

| AXD455 (Semapimod, CNI-1493) | - | - | [14] |

| 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivative | Allosteric | 14 nM | [1] |

| GL-1 | Allosteric | 210 nM | [1] |

Experimental Protocols

In Vitro Deoxyhypusine Synthase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring the incorporation of radiolabeled spermidine into the eIF5A precursor[16][17][18].

Materials:

-

Recombinant human DHS enzyme

-

Recombinant human eIF5A precursor protein

-

[1,8-³H]spermidine

-

Unlabeled spermidine

-

NAD⁺

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation fluid

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture on ice. For a typical 20 µL reaction, combine:

-

Recombinant human DHS (0.01–0.2 µg)

-

Carrier BSA (20 µg)

-

NAD⁺ (100 µM final concentration)

-

[1,8-³H]spermidine (e.g., 3.6 µCi, 0.1 nmol) and unlabeled spermidine to a final concentration of 20 µM.

-

Recombinant eIF5A precursor (3.4 µg, 10 µM final concentration)

-

Assay Buffer to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

-

Protein Precipitation: Terminate the reaction by spotting the entire reaction mixture onto a filter paper disc. Immediately immerse the filter discs in a beaker of cold 10% TCA.

-

Washing: Wash the filter discs extensively with cold 10% TCA (e.g., 3-4 times for 10-15 minutes each) to remove unreacted [³H]spermidine. A final wash with ethanol (B145695) or acetone (B3395972) can aid in drying.

-

Scintillation Counting: Air-dry the filter discs completely. Place each disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity incorporated is proportional to the DHS activity. Express results as pmol of deoxyhypusine formed per unit time per amount of enzyme.

Signaling Pathways and Logical Relationships

The DHS/eIF5A pathway is intricately linked to several cellular signaling cascades that are fundamental to cell proliferation, survival, and metastasis, particularly in the context of cancer.

Spermidine Biosynthesis Pathway

DHS activity is directly dependent on the availability of its substrate, spermidine. The biosynthesis of spermidine is a key metabolic pathway that begins with the amino acid ornithine[16][19].

eIF5A Hypusination and Activation

DHS is the initial and rate-limiting enzyme in the activation of eIF5A, a process essential for its function in translation.

Downstream Signaling of Hypusinated eIF5A in Cancer

Activated eIF5A has been shown to regulate the expression of key proteins involved in cancer progression, including those in the RhoA/ROCK and Sonic Hedgehog (sHH) signaling pathways[10][19][20][21].

Conclusion

Deoxyhypusine synthase represents a critical node in the regulation of cell growth and proliferation through its unique role in the activation of eIF5A. The detailed understanding of its mechanism of action, active site architecture, and involvement in key signaling pathways provides a solid foundation for the rational design of novel inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research into DHS and its potential as a therapeutic target for a variety of human diseases. Continued investigation into the intricacies of DHS function and regulation will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of human eIF5A-DHS complex reveals the molecular basis of hypusination-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eukaryotic Translation Initiation Factor 5A (EIF5A) Regulates Pancreatic Cancer Metastasis by Modulating RhoA and Rho-associated Kinase (ROCK) Protein Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The metabolic role of spermidine in obesity: Evidence from cells to community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. bloomtechz.com [bloomtechz.com]

- 17. researchgate.net [researchgate.net]

- 18. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EIF5A eukaryotic translation initiation factor 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Pathway of eIF5A Hypusination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its activity is uniquely dependent on a post-translational modification known as hypusination, the formation of the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)lysine] from a specific lysine (B10760008) residue. This intricate two-step enzymatic process is critical for eIF5A's function in translation elongation, particularly in resolving ribosome stalling at polyproline motifs. Given its central role in cellular growth, the eIF5A hypusination pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the biochemical pathway of eIF5A hypusination, including detailed experimental protocols, quantitative data on enzyme kinetics and inhibition, and visual representations of the key processes.

The Biochemical Pathway of eIF5A Hypusination

The hypusination of eIF5A is a sequential two-step enzymatic reaction catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).

Step 1: Deoxyhypusine Synthesis

The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS). This enzyme transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of a specific lysine residue (Lys50 in human eIF5A) of the eIF5A precursor protein. This reaction is NAD+-dependent and results in the formation of a deoxyhypusine intermediate and the release of 1,3-diaminopropane[1].

Step 2: Hypusine Formation

The second step is the hydroxylation of the deoxyhypusine residue to form the mature hypusine residue. This reaction is catalyzed by deoxyhypusine hydroxylase (DOHH), a non-heme diiron-containing enzyme that utilizes molecular oxygen.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for human deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h) | Reference |

| Human DHS | eIF5A(Lys) | 1.5 | - | [1] |

| Human DHS | Spermidine | 4.0 - 7.6 | - | [2] |

| Human DOHH | Human eIF5A(Dhp) | 0.065 | 0.0237 | [3] |

| Human DOHH | Yeast eIF5A(Dhp) | 0.376 | - | [3] |

| Yeast DOHH | Human eIF5A(Dhp) | 0.022 | - | [3] |

| Yeast DOHH | Yeast eIF5A(Dhp) | 0.054 | - | [3] |

Inhibitor Potency

Several small molecules have been identified as inhibitors of DHS and DOHH. Their half-maximal inhibitory concentrations (IC50) are presented below.

| Enzyme | Inhibitor | IC50 | Conditions | Reference |

| DHS | N1-guanyl-1,7-diaminoheptane (GC7) | 6.8 nM | 5 µM spermidine | [2] |

| N1-guanyl-1,7-diaminoheptane (GC7) | 1.5 µM | 100 µM spermidine | [2] | |

| DOHH | Ciclopirox | 5 µM | HUVECs | [4] |

| Deferiprone | ~100 µM | HUVECs | [4] | |

| Mimosine | ~200 µM | HUVECs | [4] |

Experimental Protocols

Purification of Recombinant Proteins

Successful in vitro studies of the eIF5A hypusination pathway require pure and active recombinant proteins (eIF5A, DHS, and DOHH). A common method involves their expression in E. coli and subsequent purification.

A detailed protocol for the co-expression and purification of human eIF5A, DHS, and DOHH from E. coli can be found in the literature, often utilizing polycistronic expression vectors to produce the fully modified hypusinated eIF5A[3][5]. The general steps include transformation of E. coli with the expression plasmid, induction of protein expression with IPTG, cell lysis, and purification using chromatography techniques such as affinity and ion-exchange chromatography[3].

In Vitro eIF5A Hypusination Assay

This assay measures the enzymatic activity of DHS and DOHH in a cell-free system.

Materials:

-

Recombinant human eIF5A, DHS, and DOHH[6]

-

Spermidine[6]

-

NAD+

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)[7]

-

Anti-hypusine antibody[6]

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

Protocol:

-

Deoxyhypusination Step: In a 96-well plate, combine recombinant eIF5A, DHS, spermidine, and NAD+ in the assay buffer. Incubate for 2 hours at 37°C to allow for the formation of deoxyhypusinated eIF5A[6].

-

Hydroxylation Step: Add recombinant DOHH to the reaction mixture and incubate for an additional 1 hour at 37°C[6].

-

Detection:

-

Coat a new 96-well plate with the reaction mixture.

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody specific for hypusinated eIF5A.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

This assay can be adapted to screen for inhibitors of either DHS or DOHH by adding the test compounds at the appropriate step[2][8].

Western Blot Analysis of Hypusinated eIF5A

Western blotting is a standard technique to detect and quantify the levels of hypusinated eIF5A in cell or tissue lysates.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate[9].

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for hypusinated eIF5A overnight at 4°C.

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.

Mass Spectrometry Analysis of Hypusine

Mass spectrometry (MS) provides a highly sensitive and specific method for the identification and quantification of hypusine.

Protocol:

-

Protein Hydrolysis: The protein sample (either purified eIF5A or total cell lysate) is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids, including hypusine[10].

-

Derivatization: The amino acid mixture is then derivatized to increase its volatility for gas chromatography (GC) or to improve ionization efficiency for liquid chromatography (LC). A common derivatization method involves esterification followed by acylation[10][11][12].

-

GC-MS or LC-MS Analysis: The derivatized sample is injected into a GC-MS or LC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the hypusine derivative[10][11][12].

-

Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard of hypusine[12].

Conclusion

The eIF5A hypusination pathway is a fundamental cellular process with significant implications for health and disease. This technical guide provides a detailed overview of the biochemical reactions, quantitative data on enzyme kinetics and inhibition, and robust experimental protocols for studying this pathway. A thorough understanding of the molecular mechanisms and the availability of reliable experimental methods are crucial for advancing research in this field and for the development of novel therapeutic strategies targeting the eIF5A hypusination pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 8. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 9. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 10. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypusine Dihydrochloride vs. Freebase Hypusine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of hypusine dihydrochloride (B599025) and freebase hypusine for research applications. This document outlines the chemical and physical properties, stability, and solubility of both forms, offering guidance on their use in experimental settings. Detailed protocols for key assays involving hypusine are also provided, along with visual representations of relevant biological pathways and experimental workflows.

Introduction to Hypusine and its Role in Biology

Hypusine is an unusual and essential amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] Its formation is a unique post-translational modification crucial for the biological activity of eIF5A.[1][3] The hypusinated eIF5A plays a vital role in protein synthesis, particularly in the elongation phase, by facilitating the translation of mRNAs containing difficult-to-translate sequences, such as polyproline tracts.[1] The biosynthesis of hypusine is a two-step enzymatic process catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[3][4] Given its critical role in cell proliferation and survival, the hypusination pathway is a significant area of research and a potential target for therapeutic intervention in various diseases, including cancer.[5][6] Free hypusine can be found in tissues and biological fluids, likely as a result of the proteolytic degradation of eIF5A.[1][4] Recent studies have suggested that free hypusine itself may possess biological activity.[7]

Hypusine Dihydrochloride vs. Freebase Hypusine: A Comparative Analysis

In research settings, hypusine is most commonly available and utilized in its dihydrochloride salt form.[8][9][10] The choice between the dihydrochloride salt and the freebase form depends on the specific requirements of the experiment, with solubility and stability being the primary considerations.

Chemical and Physical Properties

A direct comparison of the chemical and physical properties of this compound and freebase hypusine is essential for selecting the appropriate form for a given application.

| Property | This compound | Freebase Hypusine | References |

| Molecular Formula | C₁₀H₂₅Cl₂N₃O₃ | C₁₀H₂₃N₃O₃ | [10] |

| Molecular Weight | 306.23 g/mol | 233.31 g/mol | [2][10] |

| Appearance | White to off-white solid (typical) | Solid (presumed) | General chemical knowledge |

| CAS Number | 82310-93-8 | 34994-11-1 | [2][10] |

Solubility

The solubility of a compound is a critical factor in its handling and use in various experimental protocols. The dihydrochloride salt form of amino acids generally exhibits enhanced aqueous solubility compared to the freebase form.

| Solvent | This compound | Freebase Hypusine | References |

| Water | 15 mg/mL | Data not available | [9] |

| PBS (Phosphate-Buffered Saline) | Expected to be soluble | Data not available | General chemical knowledge |

| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | Data not available | [11] |

| Ethanol | Sparingly soluble to insoluble (typical for salts) | Data not available | General chemical knowledge |

Stability

The stability of a compound in both solid form and in solution is crucial for ensuring the reproducibility and reliability of experimental results. Hydrochloride salts of amino acids are generally more stable than their freebase counterparts.

| Condition | This compound | Freebase Hypusine | References |

| Solid (at -20°C) | Stable for long-term storage | Less stable than the dihydrochloride form (presumed) | General chemical knowledge |

| Aqueous Solution (at 2-8°C) | Stable for at least one month (similar to other amine dihydrochlorides) | Less stable than the dihydrochloride form (presumed) | |

| Aqueous Solution (frozen) | Stable for extended periods | Less stable than the dihydrochloride form (presumed) |

Note: The hypusine-containing protein, eIF5A, has been shown to have a long half-life in cells, remaining undegraded for up to 72 hours after synthesis.[12] While this refers to the protein-bound form, it suggests the inherent stability of the hypusine molecule itself.

Practical Considerations for Researchers

-

Form Selection: For most applications requiring aqueous solutions, such as cell culture and in vitro enzymatic assays, This compound is the recommended form due to its superior solubility and stability.

-

Solution Preparation: To prepare a stock solution of this compound, dissolve the powder in sterile, deionized water.[8] For cell culture applications, this stock solution can be further diluted in the appropriate culture medium.

-

pH Considerations: When preparing solutions, it is important to consider the final pH, as extreme pH values can affect the stability of the compound. The pH of the experimental buffer system should be appropriate for the specific assay being performed.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of hypusine and the hypusination pathway.

In Vitro Hypusination Assay

This assay measures the activity of the enzymes involved in the hypusination of eIF5A.

Principle: Recombinant eIF5A is incubated with recombinant DHS and DOHH in the presence of the substrate spermidine. The formation of hypusinated eIF5A is then detected, typically by Western blotting using an antibody that recognizes the hypusinated form of eIF5A.[13][14][15]

Materials:

-

Recombinant human eIF5A

-

Recombinant human Deoxyhypusine Synthase (DHS)

-

Recombinant human Deoxyhypusine Hydroxylase (DOHH)

-

Spermidine

-

NAD⁺

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂)

-

Anti-hypusinated eIF5A antibody

-

Anti-eIF5A antibody (for total eIF5A control)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Deoxyhypusination Step: In a microcentrifuge tube, combine recombinant eIF5A, recombinant DHS, spermidine, and NAD⁺ in the reaction buffer.

-

Incubate the reaction mixture at 37°C for 2 hours to allow for the formation of deoxyhypusinated eIF5A.

-

Hydroxylation Step: Add recombinant DOHH to the reaction mixture.

-

Incubate at 37°C for an additional 1-2 hours to allow for the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-hypusinated eIF5A antibody. An antibody against total eIF5A should be used as a loading control.

-

Detection: Visualize the protein bands using a suitable chemiluminescence detection system. The intensity of the band corresponding to hypusinated eIF5A is indicative of the overall enzymatic activity.

Western Blot Analysis of eIF5A Hypusination in Cell Lysates

This protocol is used to determine the levels of total and hypusinated eIF5A in cells.

Principle: Cellular proteins are extracted and separated by SDS-PAGE. The levels of total and hypusinated eIF5A are then detected using specific antibodies.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Anti-hypusinated eIF5A antibody

-

Anti-eIF5A antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-hypusinated eIF5A or anti-total eIF5A) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system. The band intensities can be quantified using densitometry software and normalized to a loading control.

Quantitative Analysis of Hypusine by GC-MS

This method allows for the sensitive and specific quantification of hypusine in biological samples.[8][16]

Principle: Proteins in the sample are hydrolyzed to release free amino acids, including hypusine. The amino acids are then derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][16]

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Hydrochloric acid (HCl)

-

Internal standard (e.g., deuterated hypusine)

-

Derivatization reagents (e.g., 2 M HCl in methanol (B129727), pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate)[8]

-

GC-MS system

Procedure:

-

Sample Preparation and Hydrolysis:

-

Add a known amount of internal standard to the sample.

-

Hydrolyze the protein in the sample by adding 6 M HCl and heating at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Derivatization:

-

Esterification: Add 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.[8]

-

Dry the sample again.

-

Acylation: Add PFPA in ethyl acetate (B1210297) and heat at 65°C for 30 minutes.[8]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized amino acids on a suitable GC column.

-

Detect and quantify the hypusine derivative using selected ion monitoring (SIM) in the mass spectrometer.

-

-

Quantification: Calculate the concentration of hypusine in the original sample by comparing the peak area of the hypusine derivative to that of the internal standard.

Visualizing Hypusine-Related Pathways and Workflows

The Hypusination Pathway

The post-translational modification of eIF5A to its active, hypusinated form is a two-step enzymatic process.

Caption: The two-step enzymatic pathway of eIF5A hypusination.

Experimental Workflow for Studying Hypusination Inhibitors

A typical workflow for screening and characterizing inhibitors of the hypusination pathway.

Caption: A generalized workflow for the discovery of hypusination inhibitors.

Conclusion

The choice between this compound and freebase hypusine for research purposes is primarily dictated by the practical considerations of solubility and stability. For the majority of in vitro and cell-based assays, the dihydrochloride salt is the superior choice due to its enhanced aqueous solubility and greater stability. This guide provides researchers with the necessary information and protocols to effectively utilize hypusine in their studies of the critical eIF5A hypusination pathway. Further research into the specific properties of freebase hypusine and its potential biological activities will undoubtedly contribute to a more complete understanding of this unique amino acid.

References

- 1. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypusine - Wikipedia [en.wikipedia.org]

- 3. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.rutgers.edu [chem.rutgers.edu]

- 7. The first evidence of biological activity for free Hypusine, an enigmatic amino acid discovered in the '70s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2S)- 酪氨酸 二盐酸盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The formation and stability of the hypusine containing protein in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Physiological Role of the Hypusine Modification: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of a specific lysine (B10760008) residue to form the unique amino acid hypusine is a critical and highly conserved process in all eukaryotes and archaea. This modification is exclusively found in the eukaryotic translation initiation factor 5A (eIF5A), rendering it essential for a myriad of cellular functions. This in-depth technical guide provides a comprehensive overview of the physiological role of the hypusine modification, detailing its enzymatic synthesis, its fundamental role in protein translation, and its intricate involvement in cell proliferation, stress responses, and disease pathogenesis. The guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this vital cellular process and to aid in the exploration of its therapeutic potential.

The Hypusination Pathway: A Two-Step Enzymatic Cascade

The synthesis of hypusine is a highly specific two-step enzymatic process that modifies a single lysine residue (Lys50 in human eIF5A) on the eIF5A precursor protein.[1][2][3] This modification is catalyzed by two key enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[4][5][6]

-